molecular formula C16H25NO B7996666 3-((Dibutylamino)methyl)benzaldehyde

3-((Dibutylamino)methyl)benzaldehyde

Cat. No.: B7996666
M. Wt: 247.38 g/mol
InChI Key: XSOMVOWRXOGYHQ-UHFFFAOYSA-N
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Description

3-((Dibutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C16H25NO. It is a benzaldehyde derivative where the aldehyde group is substituted with a dibutylaminomethyl group at the meta position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dibutylamino)methyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry are often applied to minimize waste and reduce the environmental impact of the synthesis process. This includes the use of cheaper and more reactive organometallic reagents as coupling partners in combination with carbonyl functional groups .

Chemical Reactions Analysis

Types of Reactions

3-((Dibutylamino)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((Dibutylamino)methyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Dibutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dibutylaminomethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.

    4-((Dibutylamino)methyl)benzaldehyde: A structural isomer with the dibutylaminomethyl group at the para position.

    2-((Dibutylamino)methyl)benzaldehyde: Another isomer with the dibutylaminomethyl group at the ortho position.

Uniqueness

3-((Dibutylamino)methyl)benzaldehyde is unique due to the specific positioning of the dibutylaminomethyl group at the meta position, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

3-[(dibutylamino)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-5-10-17(11-6-4-2)13-15-8-7-9-16(12-15)14-18/h7-9,12,14H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMVOWRXOGYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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